

# Spectroscopic data for 4-Propyl-3-heptene (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: 4-Propyl-3-heptene

Cat. No.: B13823074

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## Spectroscopic Data for 4-Propyl-3-heptene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for **4-Propyl-3-heptene** (CAS: 4485-13-6), a ten-carbon alkene. The information is intended for researchers, scientists, and professionals in drug development and other scientific fields who require detailed structural elucidation data. This document summarizes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in structured tables and outlines the experimental protocols for these techniques.

## Spectroscopic Data Summary

The following tables present the key spectroscopic data for **4-propyl-3-heptene**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

### <sup>1</sup>H NMR (Predicted)

Due to the absence of publicly available experimental <sup>1</sup>H NMR data, the following chemical shifts and multiplicities are predicted based on standard NMR principles.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~5.1	Triplet	1H	=CH
~2.0	Quartet	4H	=C-CH <sub>2</sub>
~1.4	Sextet	4H	-CH <sub>2</sub> -CH <sub>3</sub>
~0.9	Triplet	6H	-CH <sub>3</sub>
~1.9	Quartet	4H	=C-CH <sub>2</sub> -C

### <sup>13</sup>C NMR

The following <sup>13</sup>C NMR data is referenced from a publication by J.L. Marshall and D.E. Miller in *Organic Magnetic Resonance*, 6, 395 (1974).[\[1\]](#)

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
14.1	C1, C7
23.2	C2, C6
31.8	C8, C10
124.7	C3
141.2	C4
21.5	C9

## Infrared (IR) Spectroscopy

The key IR absorption bands for **4-propyl-3-heptene** are listed below, with data sourced from the NIST Chemistry WebBook.[\[2\]](#)[\[3\]](#)

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibrational Mode
2960-2850	Strong	C-H stretch (alkane)
1670	Medium	C=C stretch (alkene)
1465	Medium	C-H bend (alkane)
850	Medium	=C-H bend (alkene)

## Mass Spectrometry (MS)

The mass spectrometry data reveals the molecular weight and fragmentation pattern of **4-propyl-3-heptene**. The molecular formula is C<sub>10</sub>H<sub>20</sub>, with a molecular weight of approximately 140.27 g/mol .<sup>[4][5]</sup> The data below is from the NIST Mass Spectrometry Data Center.<sup>[2]</sup>

m/z	Relative Intensity	Proposed Fragment
140	Low	[C <sub>10</sub> H <sub>20</sub> ] <sup>+</sup> (Molecular Ion)
97	High	[C <sub>7</sub> H <sub>13</sub> ] <sup>+</sup>
69	High	[C <sub>5</sub> H <sub>9</sub> ] <sup>+</sup>
55	Very High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following sections detail generalized experimental methodologies for the acquisition of spectroscopic data for a liquid sample like **4-propyl-3-heptene**.

### NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: A small amount of **4-propyl-3-heptene** is dissolved in a deuterated solvent (e.g., CDCl<sub>3</sub>) in an NMR tube.
- Instrumentation: A high-field NMR spectrometer is used.
- Data Acquisition:

- For  $^1\text{H}$  NMR, a standard pulse sequence is used to acquire the spectrum.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is typically employed to simplify the spectrum.
- Data Processing: The resulting free induction decay (FID) is Fourier transformed to obtain the NMR spectrum.

## Infrared (IR) Spectroscopy

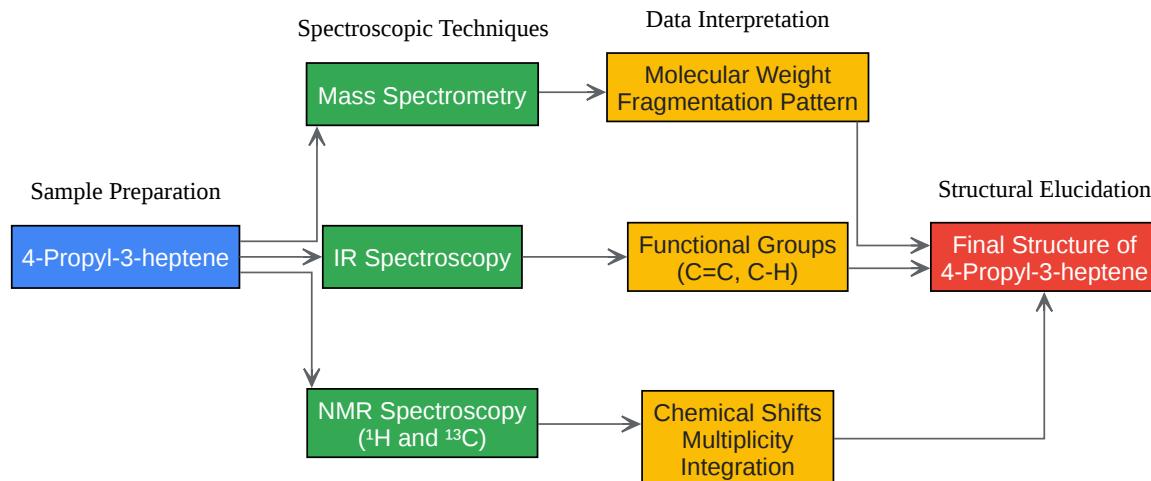
- Sample Preparation: A drop of neat **4-propyl-3-heptene** is placed between two KBr or NaCl plates to create a thin liquid film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: The sample is placed in the spectrometer's sample compartment, and the IR spectrum is recorded, typically in the range of 4000-400  $\text{cm}^{-1}$ . A background spectrum is taken prior to the sample scan.
- Data Processing: The transmittance or absorbance spectrum is plotted as a function of wavenumber.

## Mass Spectrometry (MS)

- Sample Introduction: The volatile **4-propyl-3-heptene** sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.
- Ionization: Electron ionization (EI) is a common method used for this type of molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole).
- Detection: The abundance of each ion is measured, and a mass spectrum is generated.

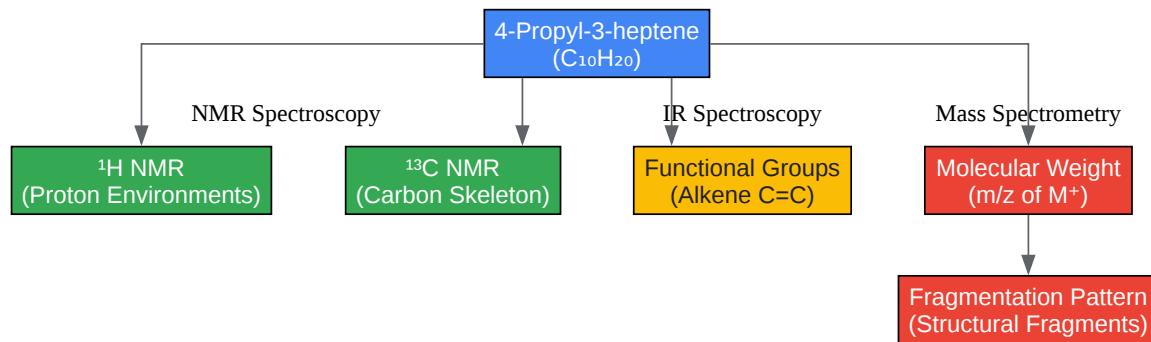
## Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of **4-propyl-3-heptene**.



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Caption: Workflow for the spectroscopic analysis of **4-propyl-3-heptene**.



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Caption: Logical relationships in the spectroscopic characterization.

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